3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Overview
Description
“3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a triazolopyrimidine . Triazolopyrimidines are a class of compounds that have been widely studied due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that a similar method could potentially be used for the synthesis of “3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one”.Molecular Structure Analysis
The molecular structure of “3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” can be inferred from its name. It contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine ring . The compound also contains a phenyl ring with two methoxy groups at the 3 and 4 positions .Scientific Research Applications
Antibacterial Applications
The compound 3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the class of triazole derivatives, which have been recognized for their significant antibacterial activity. Specifically, 1,2,3-triazole and 1,2,4-triazole hybrids have been identified as potent inhibitors of bacterial proteins and enzymes, such as DNA gyrase, topoisomerase IV, efflux pumps, and penicillin-binding protein. These hybrids exhibit broad-spectrum antibacterial properties against various clinically significant organisms, including drug-resistant strains. This makes them a promising area for the development of new antibacterial agents. For instance, the 1,2,3-triazole-oxazolidinone hybrid radezolid has been utilized in clinical practice to treat bacterial infections, highlighting the practical application of triazole derivatives in combating bacterial pathogens (Li & Zhang, 2021).
Chemical Synthesis and Biological Activities
The triazole class, encompassing 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, has garnered attention due to its structural versatility and wide range of biological activities. The interest in developing new triazoles with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties is evident. New synthetic methods and biological evaluations are crucial for creating more efficient triazole compounds. The ongoing research and development in this domain underscore the potential of triazole derivatives, including 3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, in addressing emerging health challenges, particularly concerning drug-resistant bacteria and neglected diseases (Ferreira et al., 2013).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives, including triazole-linked pyrimidines, play a significant role in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. These derivatives are not only crucial for creating exquisite sensing materials but also have a variety of medicinal applications. The biological significance of pyrimidine derivatives in drug development and disease treatment highlights their importance in healthcare and technology sectors (Jindal & Kaur, 2021).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-19-8-4-3-7(5-9(8)20-2)17-11-10(15-16-17)12(18)14-6-13-11/h3-6H,1-2H3,(H,13,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAURCNHDCTYFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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